molecular formula C6H7ClN2O2S B129618 2-Amino-5-chlorobenzenesulfonamide CAS No. 5790-69-2

2-Amino-5-chlorobenzenesulfonamide

Cat. No.: B129618
CAS No.: 5790-69-2
M. Wt: 206.65 g/mol
InChI Key: RBCLOSOKWLMKMB-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .

Biochemical Analysis

Biochemical Properties

2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between this compound and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, this compound can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of this compound to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of this compound are crucial for its biochemical properties and effects on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of this compound in specific cellular compartments are important for its biochemical and cellular effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with biomolecules and its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorobenzenesulfonamide can be synthesized through several methods. One common method involves the chlorination of 2-aminobenzenesulfonamide using N-chlorosuccinimide in a chloroform solvent. The reaction is typically carried out at reflux temperature for about three hours, followed by purification through column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced by reducing 2-nitro-5-chlorobenzenesulfonamide with hydrogen gas in the presence of Raney nickel as a catalyst . This method is favored for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    N-chlorosuccinimide: Used for chlorination reactions.

    Hydrogen Gas and Raney Nickel: Employed in reduction reactions.

Major Products:

Scientific Research Applications

2-Amino-5-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes and other industrial chemicals

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzenesulfonamide
  • 2-Amino-6-chlorobenzenesulfonamide

Uniqueness: 2-Amino-5-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific chlorine and amino groups make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-amino-5-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLOSOKWLMKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485475
Record name 2-amino-5-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-69-2
Record name 2-amino-5-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzenesulphonamide
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